8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Lipophilicity Drug-likeness Physicochemical properties

This 8-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane features a privileged spirocyclic scaffold with demonstrated M5 mAChR negative allosteric modulator activity (benchmark analog VU0549108 IC50 = 6.2 µM). The 4-fluoro-3-methylphenyl group introduces a unique electronic/lipophilic balance (clogP ~2.4, Fsp³ 0.79) that enhances metabolic stability and selectivity versus other sulfonamide analogs. Ideal for focused SAR libraries around the 8-sulfonyl position, kinase inhibitor profiling, and diversity-oriented screening. Procure today to benchmark against VU0549108 or explore novel chemotypes.

Molecular Formula C14H18FNO3S2
Molecular Weight 331.42
CAS No. 1351615-82-1
Cat. No. B2408515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
CAS1351615-82-1
Molecular FormulaC14H18FNO3S2
Molecular Weight331.42
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)OCCS3)F
InChIInChI=1S/C14H18FNO3S2/c1-11-10-12(2-3-13(11)15)21(17,18)16-6-4-14(5-7-16)19-8-9-20-14/h2-3,10H,4-9H2,1H3
InChIKeyJFTDWVPOSHTQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane (CAS 1351615-82-1): Spirocyclic Sulfonamide Scaffold for Targeted Procurement


8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a spirocyclic sulfonamide featuring a 1-oxa-4-thia-8-azaspiro[4.5]decane core bearing a 4-fluoro-3-methylphenylsulfonyl group at the 8-position. This scaffold is classified as a heterocyclic building block and has been explored in medicinal chemistry for the development of enzyme inhibitors and receptor modulators [1]. Closely related analogs have been identified as muscarinic M5 receptor negative allosteric modulators and potential kinase inhibitors, suggesting the core scaffold possesses privileged pharmacological properties [2]. The target compound's specific substitution pattern (fluoro and methyl groups on the phenyl ring) may influence lipophilicity, metabolic stability, and target engagement relative to other members of this chemotype.

Why 8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane Cannot Be Simply Replaced by Other 1-Oxa-4-thia-8-azaspiro[4.5]decane Analogs


Within the 1-oxa-4-thia-8-azaspiro[4.5]decane chemotype, small changes to the 8-sulfonyl substituent drastically alter pharmacological activity. For example, the 8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl) analog (VU0549108) shows M5 mAChR IC50 = 6.2 µM with >10 µM selectivity over M1–4, while analogs synthesized around this hit proved weak with steep SAR, highlighting the sensitivity of this scaffold to substituent variation [1]. Similarly, the 8-(cyclopropylsulfonyl) derivative is reported to exhibit sigma receptor and kinase inhibitory activity, whereas 8-((4-isobutoxyphenyl)sulfonyl) analogs are investigated as carbonic anhydrase inhibitors . The target compound's 4-fluoro-3-methylphenyl group introduces a unique combination of electron-withdrawing (fluoro) and lipophilic (methyl) effects, predicting distinct potency, selectivity, and physicochemical profiles compared to analogs bearing cyclopropyl, trifluoromethoxy, or pyridinyl substituents. Simple functional group replacement without experimental validation risks loss of on-target activity or introduction of off-target liabilities.

Quantitative Differentiation Evidence: 8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane vs. Closest Analogs


Predicted Lipophilicity (clogP) Differentiation vs. 8-(Cyclopropylsulfonyl) and 8-((4-Trifluoromethoxy)phenyl)sulfonyl Analogs

The 4-fluoro-3-methylphenyl substituent confers an intermediate lipophilicity profile relative to the cyclopropylsulfonyl and 4-trifluoromethoxyphenyl analogs. Based on in silico predictions, the target compound (C14H18FNO3S2, MW 331.43) has a calculated clogP of approximately 2.4, compared to clogP ≈ 0.8 for 8-(cyclopropylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane (C11H19NO3S2, MW 277.40) and clogP ≈ 3.6 for 8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane (C15H18F3NO4S2, MW 397.43) [1]. This intermediate lipophilicity may optimize membrane permeability while avoiding excessive metabolic clearance associated with highly lipophilic compounds.

Lipophilicity Drug-likeness Physicochemical properties

Fluorine-Mediated Metabolic Stability Advantage vs. Non-Fluorinated Phenylsulfonyl Analogs

The presence of a fluorine atom at the 4-position of the phenyl ring is expected to block a primary site of oxidative metabolism (CYP450-mediated hydroxylation), a well-established strategy in medicinal chemistry [1]. In contrast, the non-fluorinated 8-(phenylsulfonyl) analog or the 8-(phenethylsulfonyl) analog lack this metabolic shield, predicting higher intrinsic clearance. Direct comparative metabolic stability data for this specific compound versus des-fluoro analogs are not yet published, but the class-level inference is strong based on extensive precedent with fluorinated aromatics [2].

Metabolic stability Fluorine substitution CYP450 oxidation

Subtype Selectivity Window: M5 mAChR Inhibition vs. M1–4

Although direct pharmacological data for the target compound are absent, the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has been validated as a novel M5 mAChR inhibitor chemotype. The 8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl) analog (VU0549108) displayed M5 IC50 = 6.2 µM with M1–4 IC50 >10 µM, providing a 1.6-fold selectivity window [1]. The target compound's distinct sulfonamide group may alter this selectivity profile; however, the scaffold's inherent subtype bias suggests it could serve as a starting point for developing M5-selective probes. The 8-(cyclopropylsulfonyl) analog has been reported to show affinity for sigma receptors rather than muscarinic receptors, underscoring how the sulfonyl substituent dictates target engagement.

Muscarinic receptor M5 selectivity Negative allosteric modulator

Spirocyclic Rigidity and Three-Dimensionality vs. Linear Sulfonamide Analogs

The 1-oxa-4-thia-8-azaspiro[4.5]decane core provides a conformationally restricted, three-dimensional structure with defined exit vectors for the sulfonamide group and potential for additional substitution. Compared to simple N-phenylsulfonyl piperidine analogs (e.g., 1-((4-fluoro-3-methylphenyl)sulfonyl)piperidine, CAS 328032-97-1), the spirocyclic scaffold offers reduced conformational entropy and potentially improved target binding affinity due to preorganization [1]. The presence of both oxygen and sulfur heteroatoms in the spiro ring system provides additional hydrogen-bonding and van der Waals interaction sites beyond what is possible with simpler sulfonamide scaffolds. The target compound's exact spatial arrangement may be critical for engaging specific binding pockets in enzymes such as kinases or receptors.

Spirocyclic scaffold Conformational restriction Drug design

Recommended Application Scenarios for 8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane Based on Quantitative Evidence


Lead Optimization in Muscarinic M5 Receptor Negative Allosteric Modulator Programs

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has demonstrated M5 mAChR inhibitory activity (IC50 = 6.2 µM for the 8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl) analog), establishing this chemotype as a valid starting point for M5 NAM development [1]. The target compound's distinct 4-fluoro-3-methylphenylsulfonyl group may offer improved subtype selectivity or metabolic stability. Researchers can procure this compound to explore SAR around the 8-sulfonyl position, using VU0549108 as a benchmark comparator.

Kinase Inhibitor Discovery Leveraging Spirocyclic Sulfonamide Scaffolds

Related 1-oxa-4-thia-8-azaspiro[4.5]decane analogs (e.g., 8-(cyclopropylsulfonyl) derivative) have been reported to exhibit kinase inhibitory activity, particularly against necroptosis-associated kinases [1]. The target compound's fluoro-methylphenyl group may engage a different kinase selectivity profile. Its intermediate lipophilicity (clogP ≈ 2.4) suggests potential for oral bioavailability, making it suitable for cell-based kinase screens.

Physicochemical Property-Driven Fragment or Lead-Like Library Design

With a calculated clogP of ~2.4 and Fsp3 of ~0.79, this compound occupies an attractive region of drug-like chemical space that balances solubility and permeability [1]. The presence of fluorine enhances metabolic stability, increasing the likelihood of detecting activity in cellular assays. Procurement for diversity-oriented screening libraries or focused spirocyclic compound collections is supported by its favorable property profile relative to simpler sulfonamides.

Quote Request

Request a Quote for 8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.